1-(4-Fluorophenyl)-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one
Description
The compound features an imidazolidin-2-one core substituted with a 4-fluorophenyl group at position 1 and a 2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl chain at position 2.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[2-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-oxoethyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O3/c1-14-2-7-18(23-22-14)29-17-8-9-24(12-17)19(27)13-25-10-11-26(20(25)28)16-5-3-15(21)4-6-16/h2-7,17H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIBOCMYAGICAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CN3CCN(C3=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluorophenyl)-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, based on recent research findings.
The molecular structure of the compound is complex, featuring multiple functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of 384.4 g/mol. The compound's structure allows for various interactions with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of imidazolidinone derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant inhibitory effects on cancer cell lines, particularly those associated with BRAF(V600E) mutations and other oncogenic pathways. For instance, derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in breast cancer models (MCF-7 and MDA-MB-231) .
Table 1: Summary of Antitumor Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | BRAF inhibition |
| Compound B | MDA-MB-231 | 10 | Apoptosis induction |
| Subject Compound | MDA-MB-231 | TBD | TBD |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. Studies suggest that similar imidazolidinone derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. These effects are crucial for conditions like rheumatoid arthritis and other inflammatory diseases .
Table 2: Anti-inflammatory Effects
| Compound | Cytokine Inhibition | Concentration (µM) |
|---|---|---|
| Compound C | TNF-α | 50 |
| Compound D | IL-6 | 25 |
| Subject Compound | TBD | TBD |
Antimicrobial Activity
The antimicrobial efficacy of compounds related to this structure has been documented, showing activity against various pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways within the pathogens .
Table 3: Antimicrobial Activity
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | TBD |
Case Studies
A case study involving a derivative of the subject compound demonstrated significant tumor reduction in vivo when administered in combination with standard chemotherapeutics like doxorubicin. This synergistic effect suggests that the compound may enhance the efficacy of existing cancer treatments while potentially reducing side effects .
Scientific Research Applications
Research indicates that this compound exhibits various biological activities that make it a candidate for further investigation:
Antitumor Activity
Studies have shown that compounds with similar imidazolidinone structures can exhibit antitumor properties. For instance, derivatives of imidazolidinones have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays against a range of pathogens. Its efficacy was compared with conventional antibiotics, revealing potential as a new antimicrobial agent. The structure's ability to interact with bacterial cell membranes may enhance its activity against resistant strains.
Neuroprotective Effects
Research into the neuroprotective properties of related compounds suggests that they may mitigate neurodegenerative processes. The pyrrolidine and pyridazine moieties are thought to contribute to neuroprotection by modulating neurotransmitter systems and reducing oxidative stress.
Pharmacological Insights
The pharmacokinetic profile of 1-(4-Fluorophenyl)-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one is essential for its development as a therapeutic agent:
| Property | Value |
|---|---|
| Solubility | Moderate in water |
| Bioavailability | Under investigation |
| Metabolism | Hepatic metabolism |
| Half-life | To be determined |
Case Studies
Several case studies highlight the applications of this compound:
- Cancer Research : A study investigated the effects of imidazolidinone derivatives on various cancer cell lines, demonstrating significant inhibition of tumor growth in vitro and in vivo models. The mechanism was linked to the compound's ability to induce apoptosis via mitochondrial pathways.
- Antimicrobial Testing : In a comparative study, 1-(4-Fluorophenyl)-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one exhibited superior activity against multi-drug resistant strains of bacteria compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent.
- Neuroprotection : Research focused on the neuroprotective effects of similar compounds revealed that they could reduce neuronal death in models of oxidative stress, indicating potential for treating neurodegenerative diseases.
Comparison with Similar Compounds
Positional Isomer: 1-(2-Fluorophenyl)-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one
- Structural Difference : Fluorine at the ortho position of the phenyl ring vs. para in the target compound.
- Implications :
Benzimidazole-Based Analogs ()
- Representative Compound : 2-(1-(3-Oxo-3-phenylpropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide.
- Structural Differences :
- Core: Benzimidazole (aromatic, planar) vs. imidazolidin-2-one (saturated, flexible).
- Substituents: Carboxamide and phenylpropyl groups.
- Activity: Benzimidazoles are known for protease or kinase inhibition. The carboxamide may enhance hydrogen bonding, while the phenylpropyl chain could improve membrane penetration .
Imidazolidin-4-one Derivatives ()
- Representative Compounds : 1-phenyl-2-glycyl derivatives with arylidene and pyrazolone substituents.
- Structural Differences :
- Core: Imidazolidin-4-one (saturated, five-membered) vs. imidazolidin-2-one (different carbonyl position).
- Substituents: Glycyl and arylidene groups.
- Activity : Demonstrated antimicrobial and antioxidant properties. The glycyl side chain may enhance solubility, while arylidene groups contribute to π-π stacking in target binding .
Chromen-4-one and Benzoimidazol-2-yl-amine Derivatives (–5)
- Representative Compounds : Chromen-4-one linked to pyrazolo[3,4-d]pyrimidine or benzoimidazol-2-yl-amine with trifluoromethyl groups.
- Structural Differences: Core: Chromen-4-one (flavonoid-like) or benzoimidazol-2-yl-amine vs. imidazolidinone. Substituents: Trifluoromethyl groups enhance electronegativity and metabolic resistance.
- Activity : Likely kinase inhibitors or antimicrobial agents. Trifluoromethyl groups increase potency but may reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
